![molecular formula C18H16Cl2N4O3S B4898335 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4898335.png)
4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various fields, including biochemistry and pharmacology, due to its unique properties and mechanisms of action. In
作用機序
The mechanism of action of 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter that is important for normal brain function. By inhibiting these enzymes, 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide may increase the levels of acetylcholine in the brain, which could have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has several biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which could lead to increased levels of acetylcholine in the brain. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the role of inflammation and oxidative stress in various disease states.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a useful tool for studying the role of these enzymes in various disease states. However, one limitation of using this compound is that it may have off-target effects on other enzymes or biological processes, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions of research related to 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide. One area of research is focused on developing more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase, which could have therapeutic potential in neurological disorders such as Alzheimer's disease. Another area of research is focused on studying the anti-inflammatory and antioxidant properties of this compound, which could have potential therapeutic applications in various disease states. Finally, future research could focus on exploring the potential use of this compound as a tool for drug discovery and development.
合成法
The synthesis method for 4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide involves several steps. The starting material for this synthesis is 4-chlorobenzoic acid, which is reacted with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 1-(2-chloro-4-nitrophenyl)piperazine to form the corresponding amide. Finally, the amide is treated with carbon disulfide and sodium hydroxide to form the desired product.
科学的研究の応用
4-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for this compound is in the field of pharmacology. Studies have shown that this compound has potent inhibitory effects on certain enzymes, which could make it a useful tool for drug discovery and development.
特性
IUPAC Name |
4-chloro-N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c19-13-3-1-12(2-4-13)17(25)21-18(28)23-9-7-22(8-10-23)16-6-5-14(24(26)27)11-15(16)20/h1-6,11H,7-10H2,(H,21,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPWWQQWLPIZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=S)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


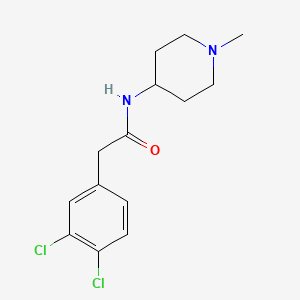
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)

![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)
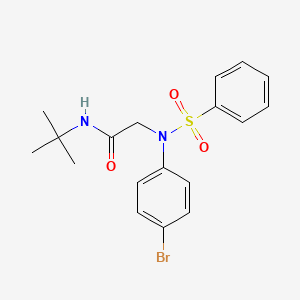
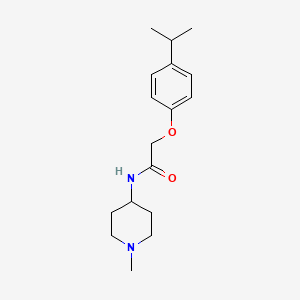
![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)
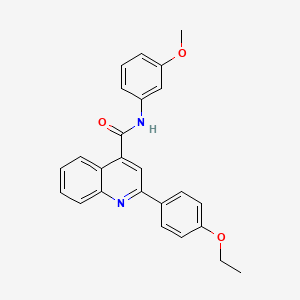
![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4898329.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)
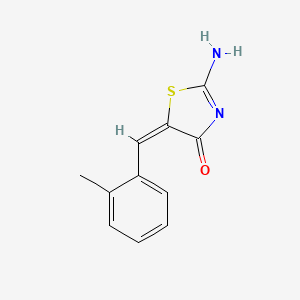
![N-methyl-1-[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B4898347.png)